2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride

Description

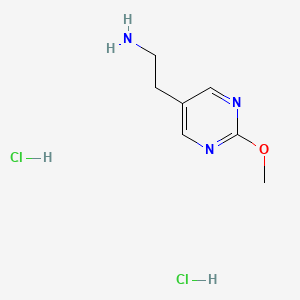

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride is a pyrimidine-derived compound featuring a methoxy group at the 2-position of the pyrimidine ring and an ethanamine side chain at the 5-position, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed in pharmaceutical chemistry to enhance aqueous solubility and bioavailability.

Properties

IUPAC Name |

2-(2-methoxypyrimidin-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-11-7-9-4-6(2-3-8)5-10-7;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUOGVFVLQJFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxypyrimidin-5-ylboronic acid as the starting material.

Reaction Conditions: The reaction involves the use of a suitable amine source, such as ethan-1-amine, under controlled conditions to form the desired compound.

Purification: The product is then purified to obtain the dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction vessels to handle the chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents to the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new medications aimed at treating various diseases.

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antibiotics.

- CNS Activity : Given its structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system, particularly in treating mood disorders or neurodegenerative diseases.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the mechanism of action of this compound. Initial studies focus on:

- Receptor Binding Assays : Investigating interactions with neurotransmitter receptors such as serotonin and dopamine receptors could reveal its therapeutic potential.

- In Vivo Studies : Animal models are used to assess the efficacy and safety of this compound, providing insights into its pharmacokinetics and pharmacodynamics.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth at low concentrations. |

| Study B | Assess CNS effects | Indicated potential anxiolytic effects in animal models, warranting further investigation. |

| Study C | Investigate receptor interactions | Demonstrated binding affinity to serotonin receptors, suggesting possible antidepressant properties. |

Mechanism of Action

The mechanism by which 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle |

|---|---|---|---|---|

| This compound* | C₇H₁₃Cl₂N₃O | ~225.9 | Methoxy (2-position), ethanamine | Pyrimidine (6-membered, 2N) |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | 229.08 | Fluorine, ether linkage | Pyridine (6-membered, 1N) |

| 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | Propyl (2-position), methanamine | Pyrimidine (6-membered, 2N) |

| 1-(1,3-Oxazol-5-yl)methanamine dihydrochloride | C₄H₉Cl₂N₂O | 165.71 | Oxazole ring | Oxazole (5-membered, 1N, 1O) |

*Calculated molecular weight based on stoichiometry.

Heterocycle and Substituent Effects

- Pyrimidine vs. Pyridine : The target compound and 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride share a pyrimidine core, which offers two nitrogen atoms for hydrogen bonding compared to pyridine’s single nitrogen. This may enhance interactions with biological targets like enzymes or nucleic acids . In contrast, 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride contains a pyridine ring with a fluorine atom and ether linkage, increasing electronegativity and metabolic stability .

- The propyl group in 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride introduces hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . The fluorine in the pyridine analog enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Molecular Weight and Solubility

- The target compound’s molecular weight (~225.9 g/mol) falls between its pyridine (229.08 g/mol) and pyrimidine (224.13 g/mol) analogs. The dihydrochloride salt form in all compounds ensures moderate-to-high water solubility, critical for in vivo applications.

Biological Activity

2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C7H13Cl2N3O and CAS Number 2094151-30-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 226.1 g/mol

- Molecular Structure : Contains a pyrimidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H13Cl2N3O |

| Molecular Weight | 226.1 g/mol |

| CAS Number | 2094151-30-9 |

| Minimum Purity | 95% |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can exhibit significant antitumor properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines. In vitro studies demonstrated that certain analogs inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Key Findings :

- Cell Lines Tested : P388 murine leukemia, HCT116 human colon cancer.

- Mechanism of Action : Induction of apoptosis through intrinsic pathways and inhibition of cyclin-dependent kinases (CDKs) .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Pyrimidine derivatives have been linked to antiviral activity against viruses such as Herpes simplex and Poliovirus. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Case Study :

A study reported that a related compound exhibited potent antiviral activity at low micromolar concentrations, suggesting that this compound could potentially share similar properties .

Neuroprotective Effects

There is emerging evidence that pyrimidine-based compounds may possess neuroprotective effects. For example, research involving neuroblastoma cell lines indicated that certain derivatives could reduce cell viability in a dose-dependent manner, highlighting their potential use in treating neurodegenerative diseases.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 31 |

This data suggests that at higher concentrations, the compound exhibits cytotoxic effects specifically towards neuroblastoma cells while sparing non-malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Viral Replication Interference : Disruption of viral life cycles through inhibition of nucleic acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.